Product packaging for UBP512(Cat. No.:CAS No. 1333112-78-9)

UBP512

Cat. No.: B611533
CAS No.: 1333112-78-9
M. Wt: 348.1395
InChI Key: HOYQQANZLZKQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UBP512 is a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing GluN2C or GluN2D subunits . This activity makes it a valuable research tool for investigating the distinct roles of specific NMDAR subtypes in central nervous system function and disease. NMDARs are ligand-gated ion channels critical for synaptic transmission, plasticity, and refinement . Their dysfunction is implicated in various neurological and psychiatric conditions, including schizophrenia, depression, pain amplification, and neurodegenerative disorders . Unlike earlier NMDAR antagonists that act as competitive inhibitors or channel blockers, this compound represents a newer generation of allosteric modulators that offer superior subtype selectivity . It does not bind to the highly conserved glutamate or glycine binding sites but acts at a novel site on the receptor complex to inhibit receptor activity . This selectivity allows researchers to probe the physiological and pathophysiological contributions of GluN2C- and GluN2D-containing NMDARs with greater precision, minimizing off-target effects and helping to dissect their unique functions from other NMDAR subtypes like GluN2A and GluN2B . Studies with this compound are essential for advancing the understanding of NMDAR diversity and for developing potential future therapeutics with improved safety and efficacy profiles. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1333112-78-9

Molecular Formula

C15H9IO2

Molecular Weight

348.1395

IUPAC Name

9-iodophenanthrene-3-carboxylic acid

InChI

InChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18)

InChI Key

HOYQQANZLZKQHU-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C2C=C(I)C3=CC=CC=C3C2=C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UBP512;  UBP-512;  UBP 512.

Origin of Product

United States

Molecular and Pharmacological Characterization of Ubp512

UBP512 as an Allosteric Modulator of NMDA Receptors

This compound functions as an allosteric modulator of NMDA receptors. researchgate.netwikipedia.orgnih.gov This means that this compound binds to a site on the receptor complex that is distinct from the orthosteric binding sites for the endogenous agonists, L-glutamate and glycine (B1666218). researchgate.netwikipedia.org By binding to these allosteric sites, this compound influences the conformation and activity of the receptor, thereby modulating the ion channel function.

Classification as a Dual-Acting Agent: Potentiation and Inhibition

A notable characteristic of this compound is its classification as a dual-acting agent, capable of both potentiating and inhibiting NMDA receptor responses depending on the specific subunit composition of the receptor. researchgate.netwikipedia.orgnih.gov Specifically, this compound has been shown to potentiate the activity of GluN1/GluN2A-containing receptors, particularly at higher agonist concentrations. researchgate.netwikipedia.orgnih.gov In contrast, it acts as an inhibitor of NMDA receptors containing GluN2C and GluN2D subunits. researchgate.netwikipedia.orgnih.gov This differential activity highlights the subunit-dependent nature of this compound's modulation.

Distinction from Orthosteric and Ion Channel Blockade Mechanisms

This compound's mechanism of action is fundamentally different from that of orthosteric antagonists and ion channel blockers, which represent other major classes of NMDA receptor inhibitors. Orthosteric antagonists compete with the endogenous agonists (L-glutamate or glycine) for binding to their respective sites. Ion channel blockers, such as magnesium ions, typically enter and occlude the ion channel pore in a voltage-dependent manner, thereby preventing ion flow.

Research indicates that this compound does not compete with either L-glutamate or glycine for binding to their orthosteric sites on the NMDA receptor. researchgate.netwikipedia.orgnih.gov Studies have demonstrated that increasing the concentrations of L-glutamate or glycine does not overcome the inhibitory effect of this compound. wikipedia.org This non-competitive interaction is a defining feature of its allosteric mechanism.

Unlike classic channel blockers, the inhibitory effect of this compound on NMDA receptors is not voltage-dependent. researchgate.netwikipedia.orgnih.gov This observation suggests that this compound does not exert its inhibitory action by physically blocking the ion channel pore in a manner that is influenced by the transmembrane electric field. wikipedia.org This further supports its classification as an allosteric modulator acting at a site distinct from the channel pore.

Non-Competitive Interaction with Agonist Binding Sites (L-glutamate, Glycine)

Subunit Selectivity Profile of this compound

This compound demonstrates a notable subunit selectivity profile among the different NMDA receptor subtypes, which are formed by the assembly of GluN1 subunits with various GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D). researchgate.netwikipedia.orgnih.gov This selectivity contributes to its distinct pharmacological effects on different receptor populations.

Selective Potentiation of GluN1/GluN2A Receptors

A key aspect of this compound's subunit selectivity is its ability to selectively potentiate the responses of GluN1/GluN2A receptors. researchgate.netwikipedia.orgnih.gov While it can cause a small potentiation of GluN1/GluN2A receptors, this effect is enhanced in the presence of high agonist concentrations. researchgate.netwikipedia.org In contrast, this compound shows minimal to no activity at GluN1/GluN2B receptors at concentrations up to 300 µM. researchgate.netwikipedia.org Furthermore, this compound acts as an inhibitor, rather than a potentiator, of GluN1/GluN2C and GluN1/GluN2D-containing receptors. researchgate.netwikipedia.orgnih.gov This differential activity underscores the selective potentiating effect of this compound on GluN1/GluN2A receptors compared to other subtypes.

The following table summarizes the observed activity of this compound across different NMDA receptor subunits:

NMDA Receptor Subunit CompositionThis compound ActivityIC50 (Inhibition)Notes
GluN1/GluN2APotentiation (weak/small)N/AEnhanced at high agonist concentrations. researchgate.netwikipedia.org
GluN1/GluN2BMinimal effect / InactiveN/AAt concentrations up to 300 µM. researchgate.netwikipedia.org
GluN1/GluN2CInhibition~108 µM (at high agonist) wikipedia.orgFully blocked at high agonist. wikipedia.org
GluN1/GluN2DInhibition~53 µM (at high agonist) wikipedia.orgFully blocked at high agonist. wikipedia.org

Selective Inhibition of GluN1/GluN2C Receptors

Research has demonstrated that this compound acts as an inhibitor of NMDA receptors containing the GluN2C subunit. nih.govnih.govnih.govresearchgate.netmedchemexpress.com Studies using Xenopus laevis oocytes expressing recombinant human NMDA receptors have provided quantitative data on the inhibitory potency of this compound at GluN1/GluN2C receptors. nih.gov

Data on this compound inhibition of GluN1/GluN2C receptors:

Receptor SubtypeIC₅₀ (μM)Hill CoefficientMaximal Inhibition (%)
GluN1/GluN2C51 ± 111.3 ± 0.369 ± 6

Data derived from studies using recombinant human NMDA receptors expressed in Xenopus laevis oocytes. nih.gov

The inhibitory action of this compound at GluN1/GluN2C receptors is characterized as non-competitive with the agonists L-glutamate or glycine, and it is not voltage-dependent. nih.govnih.govnih.gov

Selective Inhibition of GluN1/GluN2D Receptors

This compound also exhibits inhibitory activity at NMDA receptors assembled with the GluN2D subunit. nih.govnih.govnih.govresearchgate.netmedchemexpress.com Similar to its effects on GluN1/GluN2C receptors, the inhibition of GluN1/GluN2D receptors by this compound has been characterized through functional assays. nih.gov

Data on this compound inhibition of GluN1/GluN2D receptors:

Receptor SubtypeIC₅₀ (μM)Hill CoefficientMaximal Inhibition (%)
GluN1/GluN2D46 ± 61.35 ± 0.172 ± 2

Data derived from studies using recombinant human NMDA receptors expressed in Xenopus laevis oocytes. nih.gov

The inhibition of GluN1/GluN2D receptors by this compound is likewise non-competitive with L-glutamate or glycine and is not voltage-dependent. nih.govnih.govnih.gov Interestingly, increasing concentrations of agonists have been shown to enhance the inhibitory potency and maximal inhibitory effect of this compound at GluN1/GluN2D receptors. nih.govnih.gov

Activity Profile at Other GluN2 Subunits (e.g., GluN1/GluN2B)

Beyond its inhibitory effects on GluN1/GluN2C and GluN1/GluN2D receptors, this compound displays a different activity profile at NMDA receptors containing other GluN2 subunits, such as GluN2A and GluN2B. This compound has minimal or weak inhibitory effects on GluN1/GluN2B receptors. nih.govnih.gov At concentrations up to 300 μM, this compound shows virtually no activity at GluN2B-containing receptors. nih.gov At lower concentrations (3-10 μM), a weak inhibition of approximately 10-15% has been observed for GluN1/GluN2B responses. nih.gov

In contrast to its inhibitory actions, this compound causes a small potentiation of responses mediated by GluN1/GluN2A receptors, particularly at higher concentrations. nih.govnih.govmedchemexpress.commedchemexpress.comqmul.ac.uk This biphasic activity profile, inhibiting GluN2C/GluN2D and potentiating GluN2A, positions this compound as a modulator with distinct subtype selectivity. medchemexpress.commedchemexpress.com

Comparative Pharmacology of this compound with Related Allosteric Modulators

The UBP series of compounds, including this compound, UBP551, UBP608, and UBP618, exhibit complex pharmacological properties, acting as both positive and negative allosteric modulators at the NMDA receptor. rsc.org These modulators represent a new class of pharmacological agents valuable for studying NMDA receptor subtype function. nih.govnih.govechinobase.org

Comparison with Other Carboxylated Naphthalene (B1677914) and Phenanthrene (B1679779) Derivatives (e.g., UBP551, UBP608, UBP618)

This compound, UBP551, UBP608, and UBP618 demonstrate distinct modulatory profiles on different NMDA receptor subtypes, which are composed of GluN1 subunits and one or more GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). nih.govnih.gov

This compound: This compound selectively potentiates responses at GluN1/GluN2A receptors. nih.govnih.govechinobase.org Conversely, it inhibits responses at GluN1/GluN2C and GluN1/GluN2D receptors. nih.govnih.govechinobase.orgdtic.milnih.gov At higher concentrations (3 to 10 μM), this compound showed weak inhibition of GluN1/GluN2A and GluN1/GluN2B receptor responses (approximately 10–15%). nih.gov At higher doses, it potentiated GluN1/GluN2A responses and inhibited GluN1/GluN2C (IC50 = 51 ± 11 μM) and GluN1/GluN2D receptors. nih.gov Potentiation of GluN1/GluN2A responses evoked by high agonist concentrations was more effective than by low concentrations. nih.gov

UBP551: In contrast to this compound, UBP551 inhibits responses at receptors containing GluN2A, GluN2B, or GluN2C subunits. nih.gov It potentiates activity at GluN1/GluN2D receptors. nih.govnih.govechinobase.orgnih.govresearchgate.netmcgill.cawilddata.cnresearchgate.netresearchgate.net UBP551 displayed IC50 values of 9.7 ± 0.2, 9.4 ± 0.6, and 15 ± 6 μM for receptors containing GluN2A-C subunits, respectively. nih.gov Maximal potentiation of GluN1/GluN2D responses was observed at a concentration of 30 μM, with higher concentrations resulting in reduced potentiating activity. nih.gov UBP551 appears to be uniquely selective for GluN2D-containing receptors and potentiates current responses with a biphasic concentration-effect relationship. researchgate.netmcgill.ca

UBP608: This compound is an inhibitor with some selectivity for GluN1/GluN2A receptors. nih.govechinobase.orgdtic.milrsc.orgnih.govnih.gov UBP608 inhibits GluN1/GluN2A receptors with a 23-fold selectivity compared to GluN1/GluN2D receptors. nih.govechinobase.orgdtic.mil At 100 µM, UBP608 showed inhibition rates of 89.3%, 63.5%, 56.1%, and 23.6% for GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D receptors, respectively. medchemexpress.com Increasing agonist concentration increases the inhibitory potency and maximal inhibitory effect of UBP608 at GluN1/GluN2D receptors and reduces the maximal inhibitory effect at GluN1/GluN2A receptors. nih.gov

UBP618: UBP618 is described as a non-selective inhibitor of NMDA receptors. medchemexpress.com It inhibits all four GluN2 subunits with IC50 values around 2 µM. rsc.orgnih.gov

The table below summarizes the comparative pharmacological profiles of this compound and related compounds on different NMDA receptor subtypes:

CompoundGluN1/GluN2A Modulatory ProfileGluN1/GluN2B Modulatory ProfileGluN1/GluN2C Modulatory ProfileGluN1/GluN2D Modulatory ProfileKey Selectivity/Notes
This compoundPotentiator (Enhancer)Minimal effect/Weak InhibitorInhibitorInhibitorGluN2A-selective enhancer, GluN2C/D inhibitor. medchemexpress.eumedchemexpress.com
UBP551InhibitorInhibitorInhibitorPotentiatorGluN2D-selective potentiator. researchgate.netmcgill.ca
UBP608InhibitorInhibitorInhibitorInhibitorModest GluN2A selectivity. rsc.orgmedchemexpress.com
UBP618InhibitorInhibitorInhibitorInhibitorNon-selective inhibitor. nih.govmedchemexpress.com

Analysis of Distinct Modulatory Profiles within the UBP Compound Series

The UBP series highlights the ability of structural variations within carboxylated naphthalene and phenanthrene derivatives to confer distinct patterns of NMDA receptor subtype selectivity and modulatory action (potentiation or inhibition). nih.govnih.govechinobase.org This demonstrates that subtle changes in chemical structure can lead to significantly different pharmacological profiles, allowing for the differentiation between GluN2A and GluN2B, and between GluN2C and GluN2D containing receptors. nih.gov

Structure Activity Relationships Sar and Synthetic Considerations for Ubp512

Chemical Class and Core Structural Features of UBP512

This compound belongs to a class of aromatic carboxylic acid derivatives that modulate NMDA receptor function. qmul.ac.ukresearchgate.netechinobase.orgnih.govnih.gov

Phenanthrene-Based Scaffold

The core structural feature of this compound is the phenanthrene (B1679779) ring system. researchgate.netechinobase.orgnih.govnih.govdtic.milgoogle.comnih.govnih.gov Chemically, this compound is known as 9-iodophenanthrene-3-carboxylic acid. researchgate.netechinobase.orgnih.govnih.govnih.govmedkoo.com This tricyclic aromatic scaffold provides the fundamental framework upon which substituents are positioned, influencing the compound's interaction with its biological target, the NMDA receptor.

Impact of Key Substituents on Receptor Interaction Profile

The specific substituents attached to the phenanthrene core are critical determinants of this compound's pharmacological profile. The presence of an iodine atom at the 9-position and a carboxylic acid group at the 3-position are key features. researchgate.netechinobase.orgnih.govnih.govnih.govmedkoo.com SAR studies involving related compounds have demonstrated that modifications to these positions or the introduction of other substituents on the phenanthrene or related naphthalene (B1677914) scaffolds can significantly alter the activity and selectivity towards different NMDA receptor subunits. nih.govnih.govnih.gov For instance, replacing the 9-iodo group of this compound with other moieties, such as a cyclopropyl (B3062369) group (yielding UBP710), results in compounds with different NMDAR potentiating activities. researchgate.netechinobase.orgnih.govnih.gov The carboxylic acid group is a common feature among active modulators in this chemical series, suggesting its importance for interaction with the receptor binding site. qmul.ac.ukresearchgate.netechinobase.orgnih.govnih.gov

Methodologies for Structure-Activity Relationship Elucidation

Elucidating the SAR of this compound and related modulators involves a combination of synthetic chemistry and biological evaluation, often complemented by computational techniques.

Design and Synthesis of Analogues for SAR Studies

A primary approach to understanding SAR involves the systematic design and synthesis of structural analogues of this compound. nih.govacs.orgresearchgate.net By introducing specific modifications to the phenanthrene core or its substituents, researchers can probe the impact of different chemical features on receptor binding and function. The synthesis of these analogues allows for the evaluation of how variations in structure, such as changes in the position or nature of functional groups, affect potency and subunit selectivity. nih.govnih.govacs.org Synthetic methodologies, including various coupling reactions and functional group transformations, are employed to generate diverse sets of analogues for biological testing. acs.orgresearchgate.net

Integration of Computational Approaches (e.g., Molecular Modeling, QSAR)

Computational methods play an increasingly important role in SAR studies of NMDA receptor modulators. dtic.milnih.govresearchgate.netnih.gov Techniques such as molecular modeling can be used to visualize the potential interactions between this compound or its analogues and the NMDA receptor protein structure, particularly within proposed allosteric binding sites. researchgate.netnih.govnih.gov While specific detailed QSAR studies solely focused on this compound were not extensively highlighted, computational approaches, alongside experimental screening, have been instrumental in identifying and characterizing compounds within this class. researchgate.net Computational analysis can help predict the binding affinity and orientation of ligands, guide the design of new analogues with improved properties, and provide insights into the molecular determinants of subunit selectivity. nih.govnih.gov

Key Structural Features Governing Subunit Selectivity

This compound exhibits a distinct pattern of NMDA receptor subunit selectivity. It acts as an inhibitor of GluN1/GluN2C and GluN1/GluN2D receptors, while showing weak potentiating activity at GluN1/GluN2A receptors and negligible activity at GluN1/GluN2B receptors. researchgate.netechinobase.orgnih.govnih.govnih.govacs.orgresearchgate.netnih.govnih.gov This differential activity profile is governed by specific structural features of this compound and its interaction with varying amino acid residues in the binding pockets of different GluN2 subunits.

The binding site for this compound is allosteric, meaning it binds to a site distinct from the main glutamate (B1630785) and glycine (B1666218) binding sites or the ion channel pore. qmul.ac.ukechinobase.orgnih.govgoogle.comnih.govnih.govnih.gov Evidence suggests this allosteric site is located within the ligand-binding domain (LBD) of the NMDA receptor. nih.govgoogle.comnih.govnih.gov Studies using chimeric receptors have implicated the S2 domain of the GluN2 subunit as being important for the potentiating activity observed with compounds like this compound. echinobase.orgnih.govnih.govnih.gov

The specific arrangement and chemical nature of the substituents on the phenanthrene scaffold, particularly the iodine at the 9-position and the carboxylic acid at the 3-position, are crucial for conferring this subunit selectivity. nih.govnih.gov Comparisons with other phenanthrene and naphthalene derivatives with varied substituents highlight how small structural changes can lead to significant shifts in the activity profile across different GluN2 subunits. qmul.ac.ukresearchgate.netechinobase.orgnih.govnih.govacs.orgnih.gov

The following table summarizes the observed activity profile of this compound across different recombinant human NMDA receptor subtypes expressed in Xenopus laevis oocytes, based on reported research findings:

NMDA Receptor SubtypeThis compound Activity (at tested concentrations, e.g., 100-300 µM)Reference
GluN1/GluN2AWeak Potentiator nih.govnih.govacs.orgresearchgate.netnih.govnih.gov
GluN1/GluN2BVirtually No Activity / Inactive nih.govnih.govacs.orgresearchgate.netnih.gov
GluN1/GluN2CInhibitor researchgate.netechinobase.orgnih.govnih.govnih.govacs.orgresearchgate.netnih.govnih.gov
GluN1/GluN2DInhibitor researchgate.netechinobase.orgnih.govnih.govnih.govacs.orgresearchgate.netnih.govnih.gov

This differential activity underscores the sensitivity of the allosteric binding site to the specific structural features of the modulator and the particular GluN2 subunit composition.

Structural Determinants for GluN2A Potentiation

This compound, a 9-iodophenanthrene-3-carboxylic acid, causes a small potentiation of GluN1/GluN2A receptor responses nih.govnih.govresearchgate.netmedchemexpress.eu. Research indicates that segment 2 of the agonist ligand-binding domain is important for the potentiating activity of this class of compounds nih.govnih.govechinobase.org. Potentiation of GluN1/GluN2A responses by this compound has been observed to increase with higher agonist concentrations, suggesting the mechanism of potentiation is not solely due to increased agonist potency nih.gov. A series of analogues have been synthesized to explore this selectivity and potentially improve activity through SAR studies investigating substitutions at the 9-position of the phenanthrene core nih.gov.

Structural Determinants for GluN2C/GluN2D Inhibition

This compound inhibits GluN1/GluN2C and GluN1/GluN2D receptors nih.govnih.govresearchgate.netmedchemexpress.eumedchemexpress.com. At higher doses, this compound inhibits responses at GluN1/GluN2C with an IC50 of 51 ± 11 μM and at GluN1/GluN2D receptors with an IC50 of 46 ± 6 μM nih.gov. Maximal inhibition reached approximately 69-72% of total receptor responses at these subtypes nih.gov. Subtype-specific inhibitory activity for this class of compounds has been shown to be dependent upon segment 1 of the agonist ligand-binding domain nih.govnih.govechinobase.org. The inhibitory activity of this compound is not voltage-dependent nih.gov. High agonist concentrations did not significantly alter this compound potency for inhibition at GluN1/GluN2C and GluN1/GluN2D receptors, although blockade became more effective nih.gov.

The following table summarizes the activity profile of this compound:

Receptor SubtypeActivityIC50 (μM) (High Agonist)Maximal Inhibition (%)
GluN1/GluN2APotentiationNot applicableSmall potentiation
GluN1/GluN2BMinimal effectNot applicableMinimal effect
GluN1/GluN2CInhibition108 ± 12 nih.gov69 ± 6 nih.gov
GluN1/GluN2DInhibition53 ± 6 nih.gov72 ± 2 nih.gov

Note: IC50 values for inhibition at GluN1/GluN2C and GluN1/GluN2D at higher doses were reported as 51 ± 11 μM and 46 ± 6 μM respectively nih.gov. The table includes IC50 values in the presence of high agonist concentrations as reported nih.gov.

Academic Synthetic Strategies for this compound and Related Compounds

This compound is identified as 9-iodophenanthrene-3-carboxylic acid medkoo.com. Its synthesis falls under the general strategies for producing carboxylated phenanthrene derivatives.

General Chemical Synthesis Pathways for Naphthalene and Phenanthrene Derivatives

The synthesis of naphthalene and phenanthrene derivatives, the core structures of compounds like this compound, can be achieved through various academic chemical synthesis pathways.

For naphthalene derivatives, several strategies exist, including metal-catalyzed reactions involving palladium, copper, zinc, rhodium, platinum, and nickel, as well as Lewis acid catalyzed transformations thieme-connect.comorientjchem.org. Examples include [4+2] benzannulation reactions, annulation reactions between bromo-vinylbenzene derivatives and alkynes, and cascade radical addition/cyclization reactions thieme-connect.comresearchgate.net. Other methods involve nitrogen-to-carbon transmutation of isoquinolines, inspired by the Wittig reaction, to access substituted naphthalene derivatives nih.gov.

Phenanthrene derivatives can be synthesized through methods such as the photocyclization of stilbenes, which is considered a practical and widely used route for laboratory scale synthesis academie-sciences.fracademie-sciences.fr. Other approaches include Knoevenagel condensation followed by oxidative photocyclization academie-sciences.fracademie-sciences.fr. Historically significant methods for phenanthrene synthesis include the Bardhan-Sengupta synthesis, Haworth synthesis, and Pschorr synthesis scispace.com. More recent methods involve palladium/norbornadiene-catalyzed domino one-pot reactions nih.gov and net [5+5]-cycloaddition reactions nih.gov.

While specific academic synthetic routes detailing the preparation of this compound (9-iodophenanthrene-3-carboxylic acid) were not explicitly detailed in the search results beyond its identification as a synthesized compound within the context of SAR studies nih.govnih.gov, the general methods for synthesizing substituted phenanthrene carboxylic acids would likely involve functionalization of a phenanthrene core or cyclization strategies that introduce the carboxylic acid and iodine moieties at the appropriate positions.

Pre Clinical Research Approaches and Findings

In Vitro Methodologies for Characterizing UBP512 Activity

In vitro studies are fundamental in determining the direct effects of compounds like this compound on their molecular targets. These approaches allow for controlled environments to assess receptor interactions and functional modulation.

Recombinant NMDA Receptor Expression Systems (e.g., Xenopus laevis oocytes, Mammalian Cell Lines)

Recombinant expression systems are widely utilized to study the activity of compounds on specific NMDA receptor subtypes, which are typically heterotetramers composed of GluN1 subunits and GluN2 (GluN2A-D) or GluN3 (GluN3A-B) subunits. Xenopus laevis oocytes are a common expression system for this purpose. By injecting oocytes with messenger RNA (mRNA) encoding specific NMDA receptor subunits, researchers can create functional receptors with defined subunit compositions on the oocyte surface. This allows for the investigation of compound effects on specific receptor subtypes in isolation. nih.govnih.gov Mammalian cell lines, such as HEK293T cells, are also used as recombinant expression systems for NMDA receptor subunits, particularly in cell-based assays. medrxiv.orgnih.govamegroups.org These systems are crucial for understanding the subtype selectivity of compounds like this compound.

Electrophysiological Techniques (e.g., Two-Electrode Voltage Clamp)

Electrophysiological techniques are essential for measuring the functional consequences of compound binding to ion channels like NMDA receptors. The two-electrode voltage clamp technique is commonly applied to Xenopus laevis oocytes expressing recombinant NMDA receptors. nih.govcore.ac.uk This method allows researchers to control the membrane potential of the oocyte and measure the resulting ionic currents flowing through activated receptors in response to agonists (like glutamate (B1630785) and glycine) and in the presence of modulating compounds such as this compound. By analyzing changes in current amplitude, kinetics, and voltage dependence, the mechanism of action and potency of the compound can be determined. This compound's effects on agonist-evoked responses have been measured using this technique. nih.gov Patch clamp is another cellular electrophysiological technique used to study ion channel function and the electrical activity of single cells, which is relevant for assessing the impact of compounds on neuronal excitability and synaptic transmission. acnp.orgfrontiersin.org

Biochemical Assays for Receptor Binding and Modulation

Biochemical assays are employed to investigate the direct binding of a compound to its target receptor and to characterize the nature of this interaction. These assays can determine binding affinity, stoichiometry, and whether a compound competes with known ligands for the same binding site. ichorlifesciences.comgd3services.com Techniques such as radioligand binding assays, Surface Plasmon Resonance (SPR), ELISA, and TR-FRET are examples of biochemical methods used in receptor binding and modulation studies. bioduro.comevotec.comichorlifesciences.comgd3services.com Although specific data from biochemical binding assays for this compound were not provided, research indicates that this compound acts as an allosteric modulator of NMDA receptors, suggesting it binds to a site distinct from the glutamate and glycine (B1666218) binding sites and the ion channel pore. nih.govnih.govechinobase.orgnih.govresearchgate.net This mechanism was inferred, in part, because its effects were not competitive with glutamate or glycine and were not voltage-dependent. nih.govnih.govechinobase.org

Based on in vitro studies, this compound has been characterized as a subtype-selective modulator of NMDA receptors. It has been shown to selectively potentiate responses at GluN1/GluN2A receptors while inhibiting responses at GluN1/GluN2C and GluN1/GluN2D receptors. nih.govnih.govechinobase.orgnih.govresearchgate.netnih.govmedchemexpress.com

The following table summarizes the reported effects of this compound on different recombinant NMDA receptor subtypes based on electrophysiological studies:

NMDA Receptor SubtypeEffect of this compound
GluN1/GluN2APotentiation nih.govnih.govechinobase.orgnih.govresearchgate.netnih.govmedchemexpress.com
GluN1/GluN2BLittle or no effect nih.gov
GluN1/GluN2CInhibition nih.govnih.govechinobase.orgnih.govresearchgate.netnih.govmedchemexpress.com
GluN1/GluN2DInhibition nih.govnih.govechinobase.orgnih.govresearchgate.netnih.govmedchemexpress.com

This compound's inhibitory activity on GluN1/GluN2C and GluN1/GluN2D receptors has been quantified, with reported IC₅₀ values in the micromolar range. For example, in the presence of high agonist concentrations (300 µM L-glutamate/300 µM glycine), this compound inhibited GluN1/GluN2C and GluN1/GluN2D receptor responses with IC₅₀ values of 108 ± 12 µM and 53 ± 6 µM, respectively. nih.gov The inhibition by this compound on these subunits is not voltage-dependent, further supporting an allosteric mechanism outside the ion channel pore. nih.govnih.govechinobase.org

Effects of this compound in Ex Vivo Neural Preparations

Ex vivo preparations, such as brain slices, allow for the study of compound effects in a more intact neural environment, preserving local circuitry and cellular interactions. These preparations are particularly valuable for investigating the impact of compounds on complex neuronal processes.

Modulation of Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. NMDA receptors play a critical role in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.govmedrxiv.orgechinobase.orgnih.govnih.govrsc.orgresearchgate.netresearchgate.netyoutube.comscielo.brbiorxiv.org LTP is a persistent strengthening of synaptic connections following high-frequency stimulation. Ex vivo brain slices, particularly from the hippocampus, are widely used experimental models for studying LTP. researchgate.netnih.govbiorxiv.org

Investigation of this compound in In Vivo Non-Human Animal Models

In vivo studies using non-human animal models are a critical component of preclinical research to evaluate the potential effects of compounds like this compound in a complex biological system.

Rationale for Animal Model Selection in Neuroscience Research

Animal models are widely used in neuroscience research to investigate the underlying mechanisms of brain function and disease, and to evaluate the efficacy and safety of potential therapeutic agents before human trials. arxiv.orgscielo.brresearchgate.net These models allow for controlled manipulation of biological systems and the study of complex behaviors and neurophysiological processes that cannot be readily examined in isolated cell cultures or in humans. arxiv.orgscielo.brresearchgate.net While there are limitations in fully replicating the complexity of human conditions in animal models, they provide valuable insights into disease pathophysiology and drug targets. scielo.brfrontiersin.orgfda.gov The selection of a specific animal model depends on the research question and the aspects of the human condition being investigated. scielo.br

Specific Animal Models for Studying NMDA Receptor Modulation Relevant to this compound

Given this compound's activity at NMDA receptors, relevant animal models are those designed to study NMDAR function and dysfunction, as well as models of diseases where NMDARs are implicated.

Rodents, including mice and rats, are the most commonly used animal models in neuroscience and preclinical research due to their genetic tractability, relatively low cost, and well-characterized neurobiology and behavior. arxiv.orgfrontiersin.orgnih.govimrpress.commdbneuro.com Rodent models are extensively used to study NMDA receptor function, synaptic plasticity, learning, and memory, processes heavily reliant on NMDAR activity. biorxiv.org Various techniques, such as electrophysiological recordings and behavioral assays, can be applied in rodents to assess the effects of compounds like this compound on neuronal activity and behavior. mdpi.comimrpress.com

NMDA receptor dysfunction has been implicated in a range of neurological and psychiatric disorders, making animal models of these conditions relevant for studying the potential therapeutic effects of NMDAR modulators like this compound. mdpi.combiorxiv.orgnih.govscispace.com

Ischemia Models: Models of cerebral ischemia (stroke) in rodents are used to study excitotoxicity, a process involving excessive glutamate release and overactivation of NMDA receptors, leading to neuronal damage. nih.gov While specific studies with this compound in ischemia models were not found, NMDAR modulators are relevant in this context due to the role of NMDAR-mediated excitotoxicity in ischemic injury. nih.gov

Neurodegeneration Models: Animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease are used to investigate the progressive loss of neurons and associated functional deficits. scielo.brfrontiersin.orgmdbneuro.comfrontiersin.orgnih.gov NMDA receptor dysfunction is thought to contribute to the pathogenesis of some neurodegenerative conditions. albany.edubiorxiv.orgnih.gov Rodent models are used to study aspects of neurodegeneration, including motor and cognitive impairments. imrpress.comfrontiersin.org

Psychiatric Conditions Models: Animal models are also used to study psychiatric disorders such as schizophrenia, depression, and anxiety. mdpi.comfrontiersin.orgresearchgate.net NMDA receptor hypofunction has been hypothesized to play a role in schizophrenia, and NMDAR modulators are being investigated as potential treatments. mdpi.comresearchgate.net For example, MK-801-induced models in rats are used to mimic aspects of schizophrenia related to NMDAR dysfunction. mdpi.com Models of depression and stress-related disorders also sometimes involve pathways modulated by NMDA receptors. researchgate.net

Rodent Models (e.g., Mice, Rats)

Behavioral and Neurophysiological Endpoints in Pre-clinical Studies

In preclinical in vivo studies evaluating compounds like this compound, a variety of behavioral and neurophysiological endpoints are measured to assess their effects. Behavioral tests are used to evaluate changes in motor function, cognition, mood, and social behavior, depending on the disease model and the hypothesized effects of the compound. mdpi.comimrpress.comfrontiersin.org Examples of behavioral endpoints include performance in tests assessing motor coordination (e.g., rotarod), exploratory activity (e.g., open field), anxiety-like behavior (e.g., elevated plus maze, open field), learning and memory (e.g., Y-maze, fear conditioning), and responses to stress. mdpi.comimrpress.comfrontiersin.orgresearchgate.net

Neurophysiological endpoints provide insights into the electrical activity of the brain and the function of neuronal circuits. These can include electrophysiological recordings, such as electroencephalography (EEG) or local field potential recordings, to assess changes in neuronal oscillations and network activity. nih.govmdpi.comarxiv.org Other neurophysiological measures might include assessments of synaptic transmission and plasticity using techniques like patch-clamp electrophysiology in brain slices or in vivo. These endpoints help researchers understand how a compound influences neuronal function at a more fundamental level and correlate these changes with observed behavioral effects.

Assessment of NMDA Receptor-Dependent Behavioral Paradigms

Studies involving this compound have assessed its effects within behavioral paradigms known to be dependent on NMDA receptor activity. NMDA receptors are crucial for processes such as learning and memory, and their dysfunction has been implicated in various neurological disorders. nih.gov Behavioral assays are utilized in preclinical screening to predict potential clinical efficacy, with initiatives like CNTRICS outlining recommended tests for assessing cognitive function and other behaviors relevant to conditions associated with NMDA receptor hypofunction. rsc.org While direct behavioral data specifically for this compound is not extensively detailed in the search results, the compound's characterization as an NMDA receptor modulator suggests its potential relevance to these types of studies. nih.govnih.gov Behavioral paradigms used in the assessment of NMDA receptor modulation include tests for social behavior, spatial memory, object recognition, and latent inhibition. rsc.org

In Vivo Electrophysiological and Imaging Studies

In vivo electrophysiological and imaging studies are critical for understanding how compounds like this compound affect neuronal activity and signaling in living organisms. Electrophysiology allows for the measurement of electrical currents mediated by ion channels like NMDA receptors, while imaging techniques can visualize calcium influx or other cellular events associated with receptor activation. This compound has been characterized using electrophysiological assays on recombinant NMDA receptor subtypes expressed in Xenopus oocytes. nih.gov These studies revealed that this compound weakly potentiated GluN2A-containing receptors, had little to no effect on GluN2B-containing receptors, and inhibited GluN2C- and GluN2D-containing NMDA receptors. nih.gov The potentiating effect on GluN2A was enhanced in the presence of higher concentrations of glycine and glutamate. nih.gov While the provided information does not detail specific in vivo electrophysiological or imaging studies for this compound, such approaches are commonly used to evaluate the effects of NMDA receptor modulators on synaptic plasticity, neuronal excitability, and network activity within the central nervous system. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic Principles in Pre-clinical Context

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound like this compound in a preclinical setting is essential for evaluating its potential as a therapeutic agent.

In Vitro Metabolic Stability and Enzyme Interactions

In vitro metabolic stability studies assess how a compound is metabolized by enzymes, primarily those in the liver, which can influence its half-life and bioavailability. Interactions with enzymes, particularly cytochrome P450 (CYP) enzymes, are important considerations for predicting potential drug-drug interactions. While specific in vitro metabolic stability data or enzyme interaction profiles for this compound are not provided in the search results, these are standard assessments in preclinical pharmacokinetic evaluations. researchgate.netnih.gov For context, other NMDA receptor modulators like memantine (B1676192) have been noted for their low extent of metabolism and limited interaction with cytochrome P450 enzymes, contributing to a favorable safety profile and low potential for drug-drug interactions. nih.gov

Research Implications and Future Directions

UBP512 as a Research Tool for Fundamental Neuroscience

The functional diversity of NMDA receptors is largely determined by their subunit composition, which typically includes two obligatory GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). sigmaaldrich.com These different subunit combinations result in receptors with distinct biophysical and pharmacological properties and varied expression patterns throughout the brain. Understanding the specific contributions of each subtype to neuronal function requires selective pharmacological tools.

Elucidating NMDA Receptor Subtype-Specific Physiological Roles

This compound has been characterized as a selective inhibitor of NMDA receptors containing the GluN2C and GluN2D subunits. ctdbase.orgnih.govbldpharm.comnih.gov This selectivity makes this compound a crucial research tool for isolating and studying the physiological roles mediated specifically by GluN2C/D-containing receptors. Unlike GluN2A/B-containing receptors, GluN2C/D subtypes exhibit lower sensitivity to magnesium block and slower deactivation kinetics, suggesting unique roles in synaptic transmission and plasticity.

Studies utilizing selective modulators like this compound can help delineate the functions of GluN2C/D-containing receptors in various brain regions and circuits. For instance, research indicates that GluN2C/D subunits contribute to synaptic regulation and plasticity in areas like the anterior cingulate cortex and play a role in processes such as temporal summation and firing rates in the inferior colliculus. By selectively inhibiting these receptor populations, researchers can gain insights into their specific contributions to neuronal signaling, circuit function, and behavior.

Probing Mechanisms of Allosteric Modulation on Ion Channels

This compound functions as an allosteric modulator of NMDA receptors, meaning it binds to a site distinct from the main agonist (glutamate and glycine) binding sites to influence receptor activity. ctdbase.orgnih.govbldpharm.comnih.gov The identification and characterization of allosteric modulators like this compound provide valuable opportunities to probe the complex mechanisms by which ion channel activity can be finely tuned. nih.gov

Research into the interaction of this compound with the NMDA receptor complex can shed light on the conformational changes induced by allosteric ligand binding and how these changes translate into altered ion channel function (inhibition in the case of GluN2C/D). nih.gov Understanding these mechanisms is fundamental to the broader field of ion channel pharmacology and can inform the design of future drugs targeting other ligand-gated ion channels. The fact that this compound's actions are not competitive with L-glutamate or glycine (B1666218) and are not voltage-dependent further highlights its distinct allosteric mechanism. bldpharm.comnih.gov

Theoretical Applications in Neurological and Psychiatric Research

Dysregulation of NMDA receptor activity has been implicated in a wide range of neurological and psychiatric disorders, including epilepsy, depression, Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.gov Given the diverse roles of NMDA receptor subtypes, targeting specific subunits with selective modulators offers a promising avenue for therapeutic intervention with potentially fewer side effects compared to non-selective agents.

Hypothesis Generation for Therapeutic Intervention in NMDA Receptor Dysregulation

The selective inhibitory activity of this compound on GluN2C/D-containing NMDA receptors allows for the generation of hypotheses regarding the potential therapeutic benefits of modulating these specific receptor subtypes in diseases where their aberrant function is suspected. For example, if increased activity of GluN2C/D receptors is hypothesized to contribute to a particular pathological state, this compound can be used in experimental models to test whether selective inhibition of these receptors can ameliorate the condition.

Conversely, if reduced GluN2C/D activity is implicated, understanding this compound's mechanism can guide the search for positive allosteric modulators targeting the same subunits. The differential expression patterns of GluN2C and GluN2D subunits in specific brain regions relevant to certain disorders further support the rationale for subtype-selective therapeutic approaches.

Potential for Disease Model Development Using this compound as a Probe

This compound can serve as a pharmacological probe in the development and characterization of in vitro and in vivo disease models. By applying this compound to cellular or animal models designed to mimic aspects of neurological or psychiatric conditions, researchers can investigate the contribution of GluN2C/D-containing NMDA receptors to the observed pathology.

For instance, in models of epilepsy, where NMDA receptor overactivity is a factor, using this compound can help determine if selectively blocking GluN2C/D receptors has anticonvulsant effects. Similarly, in models of movement disorders potentially linked to GluN2D dysfunction in the basal ganglia, this compound can be used to probe the involvement of these receptors. This allows for a more refined understanding of the disease mechanisms and the identification of specific receptor subtypes as potential therapeutic targets.

Challenges and Opportunities in Developing Selective NMDA Receptor Modulators

Developing selective modulators for NMDA receptor subtypes presents significant challenges. The structural complexity of the receptor, which can exist as diheteromers (GluN1/GluN2) or triheteromers (GluN1/GluN2A/GluN2B, etc.), means that achieving high selectivity for a single subunit combination can be difficult. nih.gov Compounds designed to target one subtype might inadvertently affect others, leading to unwanted side effects. Furthermore, understanding the precise subunit composition of NMDA receptors in different brain regions and pathological states is crucial but remains an ongoing area of research.

Achieving Precision in Subtype Selectivity

A key implication of studying compounds like this compound is the potential to achieve precision in modulating specific NMDA receptor subtypes. This compound has demonstrated selective inhibitory activity towards GluN1/GluN2C and GluN1/GluN2D receptors. ontosight.aiguidetopharmacology.orgguidetopharmacology.orgnih.gov In contrast, it shows minimal effect on GluN2B-containing receptors and causes a slight potentiation of GluN1/GluN2A receptor responses at higher concentrations. guidetopharmacology.orgnih.gov This distinct selectivity profile, which is not competitive with the agonists L-glutamate or glycine and is not voltage-dependent, distinguishes it from other NMDA receptor modulators. ontosight.aiguidetopharmacology.orgguidetopharmacology.org

The ability of compounds like this compound to selectively target specific GluN2 subunits is crucial because different subtypes are involved in distinct physiological and pathophysiological processes. tocris.com For example, GluN2A-containing receptors are predominantly found in synaptic locations and are involved in synaptic plasticity, while GluN2B-containing receptors are also synaptic but have been implicated in excitotoxicity. GluN2C and GluN2D subunits are often found extrasynaptically and in specific brain regions, contributing to different aspects of neuronal signaling. Developing compounds with precise subtype selectivity, as exemplified by the research on this compound, allows for more refined pharmacological tools to dissect the roles of these individual subtypes and offers the possibility of targeting the specific receptors involved in a particular disease state while minimizing impact on other subtypes essential for normal function. tocris.com

Future Avenues for this compound and Analogous Compounds

The research on this compound opens several avenues for future investigation and the development of analogous compounds with potentially improved properties.

Development of Novel Pre-clinical Research Models

The development and utilization of novel pre-clinical research models are essential for a comprehensive understanding of compounds like this compound. Pre-clinical models, ranging from in vitro cell-based assays to in vivo animal models, are used to evaluate the efficacy, pharmacokinetics, and safety of potential drug candidates before human trials. nih.govnih.govuni-freiburg.de The search results mention the use of Xenopus laevis oocytes for expressing recombinant NMDA receptors to study this compound's activity, which is a valuable in vitro system for characterizing receptor function. guidetopharmacology.org

Future research could benefit from employing more complex and translationally relevant pre-clinical models. This might include using induced pluripotent stem cell (iPSC)-derived neurons or organoids expressing specific NMDA receptor subtypes to study the cellular effects of this compound in a more physiologically relevant context. uni-freiburg.de Furthermore, the development or utilization of animal models that better recapitulate the specific neurological or psychiatric conditions where GluN2C and GluN2D-containing receptors are implicated would be crucial for evaluating the therapeutic potential and minimizing non-targeted effects of this compound and its analogs in a living system. nih.govnih.govnih.gov

Q & A

Q. What are the standard experimental protocols for assessing UBP512’s allosteric modulation of NMDA receptors?

  • Methodological Answer : this compound’s activity as a negative allosteric modulator (NAM) of NMDA receptors is typically evaluated using enzyme activity assays with concentration-response curves. For example, in vitro studies measure relative enzyme activity at varying this compound concentrations (e.g., 10⁻⁹ M to 10⁻³ M) using fluorescence-based assays. Data from these experiments often reveal a dose-dependent inhibition, with EC₅₀ values calculated to quantify potency . Structural validation via homology modeling (referencing residues in the transmembrane domain of GluN2B subunits) is critical to confirm binding interactions .

Q. How can researchers validate this compound’s structural identity and purity in synthesized batches?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural integrity. For purity, perform high-performance liquid chromatography (HPLC) with a purity threshold ≥95%. Newly synthesized batches should be compared against reference spectra from prior studies, with discrepancies resolved through iterative purification (e.g., column chromatography) .

Q. What in vitro concentration ranges are optimal for studying this compound’s pharmacological effects without cytotoxicity?

  • Methodological Answer : Pre-screen this compound using cell viability assays (e.g., MTT or Calcein-AM) across a logarithmic concentration range (10⁻⁹ M to 10⁻³ M). Data from indicate that concentrations ≤10⁻⁶ M show significant NMDA receptor modulation with minimal cytotoxicity in neuronal cell lines. Higher concentrations (>10⁻⁴ M) may induce nonspecific effects, necessitating careful dose-response validation .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s concentration-dependent effects across different assay systems?

  • Methodological Answer : Apply contradiction analysis frameworks to identify confounding variables. For example, discrepancies between electrophysiology (e.g., patch-clamp) and enzyme activity assays may arise from differences in receptor subunit composition (GluN1/GluN2A vs. GluN1/GluN2B). Use meta-regression to isolate variables such as buffer pH, temperature, or co-agonist (glycine) concentrations. Cross-validate findings using orthogonal methods (e.g., radioligand binding assays) .

Q. What strategies are effective for integrating this compound’s allosteric effects with multi-omics datasets (e.g., transcriptomics, proteomics)?

  • Methodological Answer : Employ systems pharmacology models to map this compound’s NMDA receptor modulation onto downstream signaling pathways. For example, pair RNA-seq data from this compound-treated neuronal cultures with pathway enrichment analysis (e.g., KEGG, GO) to identify dysregulated pathways (e.g., CREB or MAPK signaling). Validate hypotheses using knockout/knock-in models of key NMDA receptor subunits .

Q. How can researchers ensure long-term stability of this compound in experimental buffers for chronic studies?

  • Methodological Answer : Conduct accelerated stability testing under varying conditions (pH 7.4, 4°C vs. 37°C) using HPLC to monitor degradation products. For aqueous solutions, add antioxidants (e.g., ascorbic acid) or use light-protected containers to prevent photodegradation. Pre-freeze aliquots at -80°C and validate stability via LC-MS at 0, 7, and 30-day intervals .

Data Contradiction and Analysis

Q. What statistical models are recommended for analyzing nonlinear responses in this compound’s activity curves?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to fit concentration-response data. For heteroscedastic variance, apply weighted least squares or Bayesian hierarchical models. Tools like GraphPad Prism or R’s drc package are suitable. Report 95% confidence intervals for EC₅₀ values to quantify uncertainty .

Q. How can researchers differentiate between allosteric modulation and competitive antagonism in this compound’s mechanism?

  • Methodological Answer : Perform Schild regression analysis by co-administering this compound with increasing concentrations of agonist (e.g., glutamate). A non-parallel rightward shift in dose-response curves without suppression of maximal response indicates allosteric modulation. Confirm via mutagenesis studies targeting the GluN2B allosteric pocket (e.g., W731A mutation) to abolish this compound binding .

Methodological Pitfalls to Avoid

  • Overlooking subunit specificity : NMDA receptor subunit composition (e.g., GluN2A vs. GluN2B) drastically affects this compound’s efficacy. Always validate receptor subtypes in model systems .
  • Inadequate controls : Include vehicle (DMSO) and positive controls (e.g., ifenprodil for GluN2B-specific inhibition) to isolate this compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.